REACTION_SMILES
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[C:1](#[N:2])[c:3]1[cH:4][c:5]([C:6](=[O:7])[OH:8])[cH:9][c:10]([C:12]([F:13])([F:14])[F:15])[cH:11]1.[CH3:17][NH:18][O:19][CH3:20].[CH:21]([N:22]([CH2:23][CH3:24])[CH:25]([CH3:26])[CH3:27])([CH3:28])[CH3:29].[ClH:16].[O:40]1[CH2:41][CH2:42][CH2:43][CH2:44]1.[P:30]([C:31]#[N:32])([O:33][CH2:34][CH3:35])([O:36][CH2:37][CH3:38])=[O:39]>>[C:1](#[N:2])[c:3]1[cH:4][c:5]([C:6](=[O:7])[N:18]([CH3:17])[O:19][CH3:20])[cH:9][c:10]([C:12]([F:13])([F:14])[F:15])[cH:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1cc(C(=O)O)cc(C(F)(F)F)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CNOC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(C(C)C)C(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOP(=O)(C#N)OCC
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Name
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Type
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product
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Smiles
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CON(C)C(=O)c1cc(C#N)cc(C(F)(F)F)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |